Compound Description: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson-like symptoms in humans and primates [, , ]. Its mechanism of action involves its conversion to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I and induces oxidative stress [, ]. MPTP is commonly used to create animal models of Parkinson's disease for studying its pathogenesis and testing potential therapies [, , , , , ].
1-Methyl-4-phenylpyridinium (MPP+)
Compound Description: 1-Methyl-4-phenylpyridinium (MPP+) is the toxic metabolite of MPTP []. It is formed primarily in glial cells through the action of monoamine oxidase B (MAO-B) on MPTP []. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT) [], leading to its accumulation within these neurons. Inside the neuron, MPP+ inhibits mitochondrial complex I, disrupts electron transport, and causes oxidative stress, ultimately leading to cell death [, , ]. The specific targeting of dopaminergic neurons by MPP+ makes it a key player in MPTP-induced Parkinsonism [].
Compound Description: α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor (AMPAR) is a glutamate receptor and ion channel protein found in the central nervous system [, ]. It plays a crucial role in synaptic plasticity, learning, and memory. Autoimmune encephalitis associated with antibodies against AMPAR (anti-AMPAR encephalitis) is a serious but treatable condition that primarily affects middle-aged women []. The condition is characterized by short-term memory loss, confusion, abnormal behavior, and seizures []. Treatment often involves immunotherapy [].
Dimethylfumarate (DMF)
Monomethylfumarate (MMF)
Compound Description: Monomethylfumarate (MMF) is the active metabolite of DMF []. It exhibits similar neuroprotective effects as DMF, blocking MPTP neurotoxicity in experimental models of Parkinson's disease []. Like DMF, MMF activates the Nrf2 pathway, but through distinct S-alkylating properties and without depleting glutathione or inhibiting mitochondrial and glycolytic functions []. These characteristics make MMF a potentially safer alternative to DMF for therapeutic intervention in neurodegenerative diseases [].
3-Methyl-4-nitrobenzoic acid
Compound Description: 3-Methyl-4-nitrobenzoic acid is an organic compound with a structure similar to Methyl 4-ethylbenzoate []. Its solubility has been extensively studied in various solvents, and its Abraham model solute descriptors have been calculated, providing insights into its physicochemical properties [].
Paeonol
Compound Description: Paeonol is a phenolic compound found in the Chinese herb Cortex Moutan []. It has demonstrated antioxidant, anti-inflammatory, and neuroprotective properties []. In a mouse model of Parkinson's disease induced by MPTP/probenecid, paeonol exhibited therapeutic effects by reducing oxidative stress, attenuating neuroinflammation, and enhancing neurotrophic support to dopaminergic neurons []. This suggests paeonol's potential as a therapeutic agent for Parkinson's disease.
Nobiletin
Compound Description: Nobiletin is a flavonoid found in citrus fruits []. Studies have shown that nobiletin has neuroprotective effects, particularly in protecting dopaminergic neurons against degeneration in a neurotoxin model of Parkinson's disease []. In this model, nobiletin demonstrated the ability to inhibit microglial activation and preserve the expression of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra []. These findings suggest that nobiletin may be beneficial in preventing neurodegeneration associated with Parkinson's disease.
Quercetin
Compound Description: Quercetin is a bioflavonoid with known antioxidant and neuroprotective properties [, ]. In a mouse model of Parkinson’s disease induced by MPTP, quercetin demonstrated protective effects by improving motor function, increasing the activity of antioxidant enzymes, and restoring neurotransmitter levels [, ]. It also reduced the levels of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, in the striatum of the brain []. These findings suggest quercetin's potential therapeutic value in managing Parkinson's disease.
Baicalein
Compound Description: Baicalein, a flavonoid, exhibits antibacterial, antiviral, and anti-inflammatory properties []. In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine (MPTP), baicalein displayed neuroprotective effects by improving motor function and preventing the loss of dopaminergic neurons []. Baicalein's mechanism of action involves the suppression of astrocyte activation through the inhibition of nuclear factor-κB (NF-κB) nuclear translocation and the downregulation of JNK and ERK signaling pathways []. These findings suggest that baicalein may hold therapeutic potential for treating Parkinson's disease and other neuroinflammatory diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N(5)-hydroxy-L-ornithine is a member of the class of hydroxylamines that is L-ornithine in which one of the N(5)-amino hydrogens is replaced by a hydroxy group. It is a L-ornithine derivative, a member of hydroxylamines and a non-proteinogenic alpha-amino acid. It is a tautomer of a N(5)-hydroxy-L-ornithine zwitterion.
Dexverapamil Hydrochloride is the R-enantiomer of the calcium channel blocker verapamil. Dexverapamil competitively inhibits the multidrug resistance efflux pump P-glycoprotein (MDR-1), thereby potentially increasing the effectiveness of a wide range of antineoplastic drugs which are inactivated by MDR-1 mechanisms. This agent exhibits decreased calcium antagonistic activity and toxicity compared to racemic verapamil. (NCI04) Dexverapamil hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of dexverapamil and hydrogen chloride. It competitively inhibits the multidrug resistance efflux pump P-glycoprotein (MDR-1, EC 3.6.3.44), thereby potentially increasing the effectiveness of a wide range of antineoplastic drugs which are inactivated by MDR-1 mechanisms. Dexverapamil hydrochloride exhibits lower calcium antagonistic activity and toxicity than racemic verapamil hydrochloride. It has a role as an EC 3.6.3.44 (xenobiotic-transporting ATPase) inhibitor. It contains a dexverapamil(1+). It is an enantiomer of a (S)-verapamil hydrochloride.